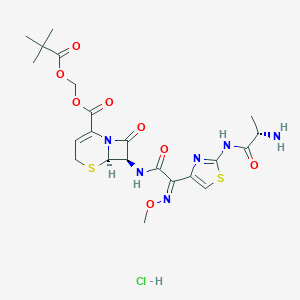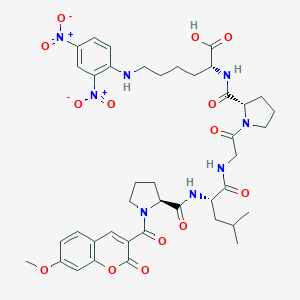
4-アミノ-2-メチルベンゾチアゾール
概要
説明
4-Amino-2-methylbenzothiazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methylbenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylbenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-アミノ-2-メチルベンゾチアゾールは、有機合成における構成単位として使用されます . これは、さまざまな生物学的に活性な化合物や産業的に需要の高い化合物の合成に使用できます . 2-NH2基とベンゾチアゾール部分のベンゼン環を簡単に官能基化できるため、有機合成や有機元素合成のための高反応性構成単位として考えることができます .
シッフ塩基の合成
4-アミノ-2-メチルベンゾチアゾールは、2-アセトナフトンとの縮合によりシッフ塩基の合成に使用できます . シッフ塩基は、医薬品化学、分析化学、材料科学など、さまざまな分野で幅広い用途を持つ汎用性の高い化合物です。
創薬
ベンゾチアゾール(4-アミノ-2-メチルベンゾチアゾールを含む)は、高い生物学的および薬理学的活性があるため、研究者から創薬の対象として大きな関心を集めています . それらは、さまざまな芳香族アゾールの設計のための強力なツールとみなされています .
グリーンケミストリー
4-アミノ-2-メチルベンゾチアゾールの最新の合成方法は、従来の多段階プロセスと、グリーンケミストリーの原則と単純な試薬を用いて実現されるワンポット、原子経済的プロセスに分けられます . これは、グリーンケミストリーの分野における重要な化合物です。
実用的なベンゾチアゾール誘導体の合成
4-アミノ-2-メチルベンゾチアゾールは、実用的なベンゾチアゾール誘導体の合成に使用できます . これらの誘導体は、医薬品、農薬、染料など、さまざまな分野で幅広い用途を持っています .
産業用途
Safety and Hazards
作用機序
Target of Action
4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, which is known to be a key component in the design of biologically active compounds .
Mode of Action
It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that 4-Amino-2-methylbenzothiazole may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
4-Amino-2-methylbenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, particularly monoamine oxidase B (MAO-B), where it acts as an inhibitor . This interaction is significant in the context of neurodegenerative diseases, as MAO-B inhibitors are used in the treatment of conditions like Parkinson’s disease. Additionally, 4-Amino-2-methylbenzothiazole has been reported to interact with other biomolecules, including certain receptors and transporters, modulating their activity and contributing to its overall biochemical profile .
Cellular Effects
The effects of 4-Amino-2-methylbenzothiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 4-Amino-2-methylbenzothiazole can alter cellular metabolism by impacting pathways such as glycolysis and the tricarboxylic acid cycle, thereby influencing energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Amino-2-methylbenzothiazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase B (MAO-B), which leads to increased levels of neurotransmitters such as dopamine in the brain . This inhibition occurs through the binding of 4-Amino-2-methylbenzothiazole to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, this compound can modulate the activity of other enzymes and receptors through direct binding interactions, leading to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Amino-2-methylbenzothiazole over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-Amino-2-methylbenzothiazole can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These effects are crucial for its potential therapeutic applications, as they indicate the compound’s ability to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 4-Amino-2-methylbenzothiazole vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as neuroprotection and anti-inflammatory activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
4-Amino-2-methylbenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative metabolism and detoxification processes . For instance, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, 4-Amino-2-methylbenzothiazole can affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 4-Amino-2-methylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at target sites.
Subcellular Localization
The subcellular localization of 4-Amino-2-methylbenzothiazole is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The presence of 4-Amino-2-methylbenzothiazole in these organelles allows it to interact with key enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
特性
IUPAC Name |
2-methyl-1,3-benzothiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNZZOVSWNSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 4-Amino-2-methylbenzothiazole?
A1: 4-Amino-2-methylbenzothiazole is susceptible to thiocyanation, meaning a thiocyano group (-SCN) can be introduced into its structure. Interestingly, the thiocyano group preferentially attaches at the 7th position of the benzothiazole ring, resulting in the formation of 7-thiocyano-4-amino-2-methylbenzothiazole. [] This regioselectivity is noteworthy and can be attributed to the electronic and steric influences of the substituents already present on the benzothiazole ring.
Q2: What is the structural significance of the thiocyanation reaction with 4-Amino-2-methylbenzothiazole?
A2: The thiocyanation of 4-Amino-2-methylbenzothiazole doesn't just stop at adding a thiocyano group. This reaction paves the way for the formation of a new heterocyclic ring system. Specifically, the introduced thiocyano group can undergo further reaction with the existing amino group on the benzothiazole, leading to the creation of a novel angular benzobisthiazole structure. [] The formation of such fused ring systems is of considerable interest in medicinal chemistry and materials science due to their potential for unique biological activities and physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)











![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)

